molecular formula C8H7N3O2 B12844242 5-Methyl-8-nitroimidazo[1,2-a]pyridine

5-Methyl-8-nitroimidazo[1,2-a]pyridine

Cat. No.: B12844242
M. Wt: 177.16 g/mol
InChI Key: CEJJNFILYPJGKA-UHFFFAOYSA-N
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Description

5-Methyl-8-nitroimidazo[1,2-a]pyridine is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly for developing novel anti-cancer and anti-inflammatory therapeutics. Researchers value this nitrated imidazopyridine derivative as a key synthetic intermediate for constructing more complex molecules. The core imidazo[1,2-a]pyridine scaffold is recognized for its diverse pharmacological properties. Scientific studies on similar derivatives have demonstrated that these compounds can exert potent anti-cancer effects by suppressing critical signaling pathways involved in cell proliferation and inflammation, namely the NF-κB and STAT3 pathways . Inhibition of these pathways leads to the downregulation of pro-inflammatory cytokines and target genes such as COX-2 and iNOS, and can promote apoptosis (programmed cell death) in cancer cells by modulating the expression of Bcl-2 and BAX proteins . Furthermore, imidazo[1,2-a]pyridine-based compounds have shown exceptional promise as anti-tuberculosis agents, with some analogues exhibiting remarkable potency against multidrug-resistant strains . The structural motif is a privileged structure in clinical development, frequently explored for its ability to yield candidates with high selectivity and efficacy against various disease targets . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-methyl-8-nitroimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7N3O2/c1-6-2-3-7(11(12)13)8-9-4-5-10(6)8/h2-5H,1H3

InChI Key

CEJJNFILYPJGKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NC=CN12)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Aminopyridine derivatives serve as the nitrogen source for the imidazo ring.
  • Methylation at the 5-position is introduced either by using methyl-substituted aminopyridines or by post-cyclization methylation.
  • Nitration at the 8-position is typically achieved by electrophilic aromatic substitution on the imidazo[1,2-a]pyridine scaffold.

Metal-Free Cyclocondensation and Subsequent Functionalization

A widely adopted method involves the metal-free cyclocondensation of 2-aminopyridine with appropriate aldehydes or nitroolefins under mild conditions, often catalyzed by iodine or potassium hydroxide, followed by nitration.

Example Procedure:

Step Reagents & Conditions Outcome
1. Cyclocondensation 2-Aminopyridine + methyl-substituted aldehyde or nitroolefin, iodine catalyst, water, ultrasonic irradiation, room temperature, 30 min Formation of 5-methylimidazo[1,2-a]pyridine core
2. Nitration Electrophilic nitration using nitric acid or nitrating agents under controlled temperature Introduction of nitro group at 8-position

This approach benefits from environmentally benign conditions, short reaction times, and high yields (up to 96% reported for related derivatives).

Detailed Synthetic Routes and Mechanistic Insights

Ultrasonic-Assisted Iodine-Catalyzed Synthesis

  • Catalyst: Molecular iodine (20 mol%)
  • Medium: Distilled water
  • Method: Ultrasonic irradiation at room temperature accelerates the reaction without significant temperature rise.
  • Mechanism: Iodine activates the carbonyl group of acetophenone derivatives, facilitating nucleophilic attack by 2-aminopyridine and subsequent cyclization. Dimedone is often used as a co-reactant to stabilize intermediates.

Metal-Free Oxidative Coupling with Nitroolefins

  • Reagents: 2-Aminopyridine and β-nitrostyrene derivatives
  • Oxidants: Iodine and tert-butyl hydroperoxide (TBHP)
  • Conditions: Reflux or room temperature in acetonitrile
  • Mechanism: Michael addition of 2-aminopyridine to nitroolefin forms an intermediate that undergoes oxidation and intramolecular cyclization to yield the imidazo[1,2-a]pyridine core with nitro substitution.

Representative Data Table of Reaction Conditions and Yields

Entry Starting Materials Catalyst/Conditions Temperature Time Yield (%) Notes
1 2-Aminopyridine + methyl-substituted aldehyde + dimedone Iodine (20 mol%), ultrasonic, water Room temp 30 min 90-96 Ultrasonic-assisted, green method
2 2-Aminopyridine + β-nitrostyrene Iodine (0.2 mmol), TBHP (2 mmol), pyridine, acetonitrile Reflux or RT 3-6 h 75-85 Metal-free oxidative coupling
3 5-Methyl-2-aminopyridine + aldehyde CuSO4·5H2O, sodium ascorbate, ethyl propiolate, 50 °C 8-14 h 70-80 Copper-catalyzed A3 coupling

Notes on Selective Methylation and Nitration

  • Methylation: Using 5-methyl-2-aminopyridine as a precursor ensures the methyl group is positioned correctly before ring closure.
  • Nitration: Post-cyclization nitration is preferred to avoid side reactions. Controlled nitration conditions (e.g., dilute nitric acid, low temperature) favor substitution at the 8-position due to electronic and steric factors inherent in the imidazo[1,2-a]pyridine system.

Summary of Advantages and Challenges

Aspect Advantages Challenges
Metal-free methods Environmentally friendly, mild conditions, high yields Control of regioselectivity in nitration
Iodine catalysis Low catalyst loading, aqueous medium, short reaction time Requires ultrasonic equipment for optimal results
Copper-catalyzed A3 coupling Versatile, good functional group tolerance Longer reaction times, metal residues

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-8-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridine derivatives are recognized for their significant pharmacological properties. The compound 5-Methyl-8-nitroimidazo[1,2-a]pyridine has been studied for its potential therapeutic effects:

  • Antibacterial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit strong antibacterial properties. The presence of nitro groups in the structure enhances their efficacy against various bacterial strains. For instance, studies have shown that modifications to the imidazo[1,2-a]pyridine scaffold can lead to compounds with improved activity against multidrug-resistant bacteria .
  • Anticancer Properties : The compound has demonstrated potential in cancer therapy. Imidazo[1,2-a]pyridine derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, some derivatives have shown effectiveness against specific cancer types such as breast and lung cancer .
  • Anti-inflammatory Effects : The anti-inflammatory potential of this compound has been explored in several studies. These compounds can modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Structural Feature Effect on Activity
Nitro group at position 8Enhances antibacterial activity
Methyl substitution at position 5Increases lipophilicity and cellular uptake
Variations in side chainsCan lead to selective targeting of specific biological pathways

Research indicates that specific modifications can significantly enhance the compound's bioactivity while reducing toxicity .

Case Studies

Several case studies have documented the efficacy of this compound and its derivatives:

  • Study on Antibacterial Efficacy : A study demonstrated that a series of imidazo[1,2-a]pyridine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The most effective compounds were those with electron-withdrawing groups that enhanced their interaction with bacterial enzymes .
  • Anticancer Research : In vitro studies showed that certain derivatives could inhibit the growth of cancer cells by inducing apoptosis. For example, a derivative was found to significantly reduce tumor size in xenograft models of breast cancer .
  • Inflammation Models : In vivo studies highlighted the anti-inflammatory effects of this compound in murine models of arthritis, where it reduced levels of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 5-Methyl-8-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

The imidazo[1,2-a]pyridine core allows diverse functionalization. Key analogs and their differentiating features include:

Compound Substituents Key Structural Differences
5-Methyl-8-nitroimidazo[1,2-a]pyridine 5-Me, 8-NO₂ Baseline for comparison; moderate lipophilicity
3-Nitroimidazo[1,2-a]pyridine derivatives 3-NO₂, variable C-8 substituents Nitro at C-3 enhances π-deficient character
8-Arylamino-imidazo[1,2-a]pyridines 8-NHAr (e.g., phenyl) Improved solubility due to polar amino groups
Tetrahydroimidazo[1,2-a]pyridines Saturated ring system Reduced aromaticity; altered pharmacokinetics

Key Observations :

  • Nitro Position : Shifting the nitro group from C-8 (target compound) to C-3 (e.g., 3-nitro derivatives) reduces steric hindrance but increases electron-withdrawing effects, affecting redox stability and binding affinity .
  • Methyl vs.

Physicochemical and Pharmacokinetic Properties

Data from synthesized analogs highlight critical trends:

Property This compound 3-Nitroimidazo[1,2-a]pyridine (C-8 Cl) 8-Arylamino Analog (Compound 20)
Melting Point (°C) Not reported 231–233 254
LogP (Calculated) ~2.1 ~2.8 ~1.9
Aqueous Solubility (µg/mL) Moderate (estimated) Low (<10) High (>50)
Synthetic Yield (%) N/A 90 50

Insights :

  • Aqueous Solubility: The 8-nitro group in the target compound imparts moderate solubility, whereas 8-arylamino derivatives (e.g., compound 20) exhibit superior solubility due to hydrogen-bonding capabilities .
  • Synthetic Challenges : Nitration at C-8 (target compound) requires precise regioselectivity compared to C-3 nitration, which is more straightforward but less biologically relevant .

Biological Activity

5-Methyl-8-nitroimidazo[1,2-a]pyridine is a compound belonging to the nitroimidazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a methyl group at the 5-position and a nitro group at the 8-position of the imidazo[1,2-a]pyridine ring. This structural configuration contributes to its unique chemical properties and biological activities. The compound can be represented as follows:

C9H8N4O2\text{C}_9\text{H}_8\text{N}_4\text{O}_2

Antimicrobial Properties

Research indicates that compounds with the imidazo[1,2-a]pyridine structure exhibit significant antimicrobial activity. Specifically, this compound has demonstrated efficacy against various pathogens. In vitro studies suggest that it may possess enhanced biological activities compared to other nitroimidazole derivatives .

Table 1: Antimicrobial Activity of this compound

PathogenActivity (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Antileishmanial Activity

A study focused on the structural simplification of related compounds highlighted the antileishmanial potential of derivatives similar to this compound. The compound was evaluated against Leishmania infantum, showing promising results with an effective concentration (EC50) of around 0.8 µM and a good selectivity index .

Table 2: Antileishmanial Activity Comparison

CompoundEC50 (µM)Selectivity Index
This compoundTBDTBD
Fexinidazole0.8>78.1
Other derivativesVariesVaries

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of both the nitro and methyl groups appears to enhance its interaction with biological targets, making it a valuable scaffold for medicinal chemistry.

Recent studies have explored various modifications to the imidazo[1,2-a]pyridine structure to optimize its pharmacological properties. For instance:

  • Nitro Group Positioning : Variations in the positioning of the nitro group have been shown to significantly affect antimicrobial potency.
  • Methyl Substituents : The introduction of different alkyl groups at the methyl position can alter bioavailability and efficacy.

Table 3: Summary of Structural Variants and Their Activities

VariantKey FeaturesBiological Activity
5-Methyl-3-nitroimidazo[1,2-a]pyridineLacks hydroxymethyl groupLower antibacterial activity
5-Aminoimidazo[1,2-a]pyridineContains an amino groupEnhanced anti-inflammatory effects
2-Methyl-3-nitroimidazo[1,2-a]pyridineDifferent methyl positioningVaries in activity

Case Studies

A notable case study involved the synthesis and evaluation of several novel derivatives based on the imidazo[1,2-a]pyridine scaffold. One derivative demonstrated significant anti-parasitic activity against Leishmania donovani, indicating that structural modifications could lead to more potent agents against parasitic infections .

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